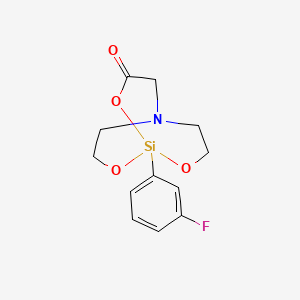
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity .
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields
Análisis De Reacciones Químicas
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common reagents and conditions used in these reactions include mercury (II) salts, oxidizing agents, and reducing agents. The major products formed from these reactions are typically 1-substituted silatranes .
Aplicaciones Científicas De Investigación
This compound has a broad spectrum of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds.
Biology: Its biological activity makes it a candidate for studies in medicinal chemistry and pharmacology.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- involves its interaction with molecular targets through its unique tricyclic structure. The silicon atom in the compound forms a distorted trigonal bipyramid coordination polyhedron, which plays a crucial role in its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- include other silatranes such as:
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-
These compounds share a similar tricyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Propiedades
Número CAS |
104724-17-6 |
|---|---|
Fórmula molecular |
C12H14FNO4Si |
Peso molecular |
283.33 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C12H14FNO4Si/c13-10-2-1-3-11(8-10)19-16-6-4-14(5-7-17-19)9-12(15)18-19/h1-3,8H,4-7,9H2 |
Clave InChI |
WDSFIEHSIYCKJY-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CC(=O)O2)C3=CC=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


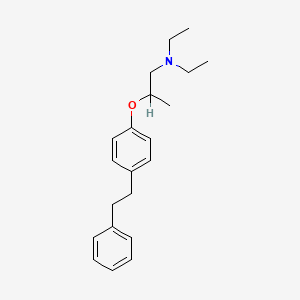
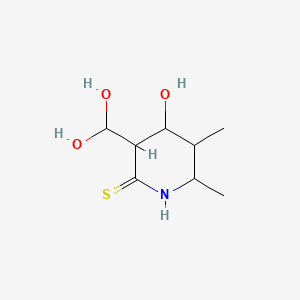
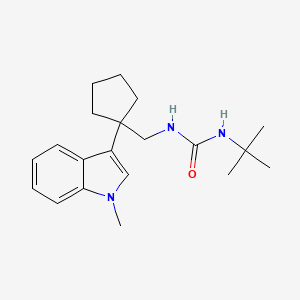
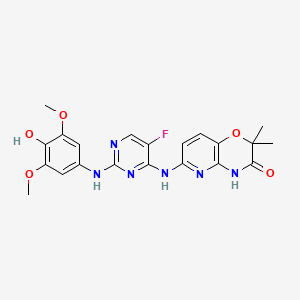
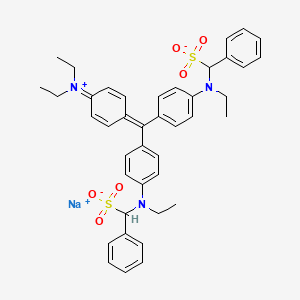
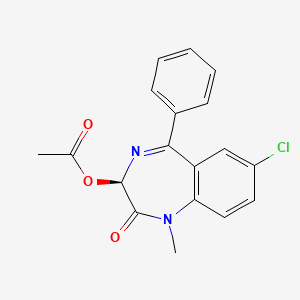
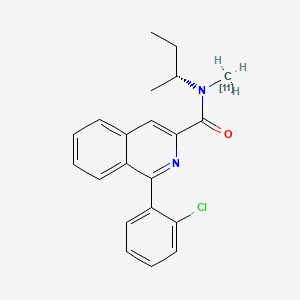
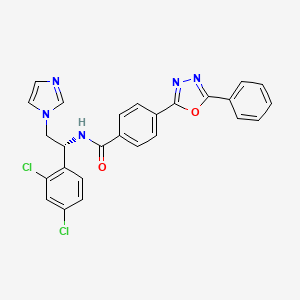
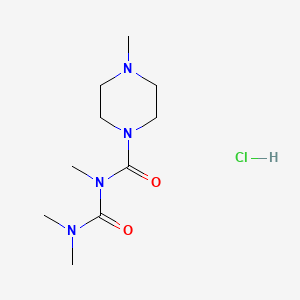
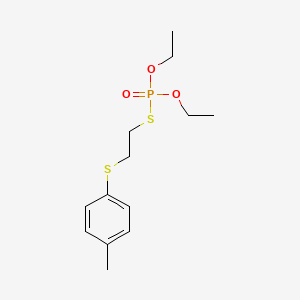
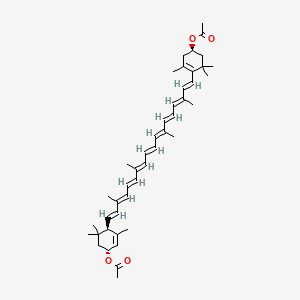

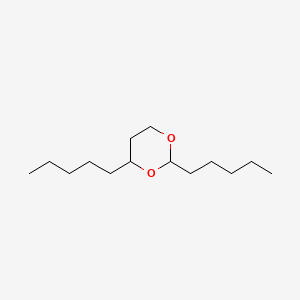
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
